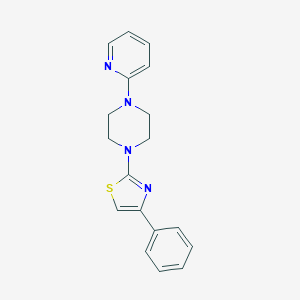![molecular formula C20H18N2O3S B299596 N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide, also known as DASAM, is a synthetic compound that has shown promising results in various scientific research studies. The compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Applications De Recherche Scientifique
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant research areas is cancer treatment. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. The compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Moreover, this compound has been studied for its anti-inflammatory properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for inflammation. The compound has also been found to reduce the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of various enzymes and pathways involved in disease progression. For example, this compound has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide in lab experiments is that it is a synthetic compound, which means that its purity can be controlled. Moreover, the compound has shown promising results in various scientific research studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Therefore, further studies are required to determine the exact mechanism of action of the compound.
Orientations Futures
There are several future directions for the research of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide. One of the significant research areas is cancer treatment. Further studies are required to determine the exact mechanism of action of the compound in inhibiting the growth of cancer cells. Moreover, studies are required to determine the efficacy of this compound in combination with other anti-cancer drugs.
Another future direction is the development of this compound as an anti-inflammatory agent. Studies are required to determine the efficacy of the compound in various inflammatory diseases, such as arthritis and asthma. Moreover, studies are required to determine the safety of the compound in human clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. The compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, the compound has been found to reduce the production of ROS, which are responsible for oxidative stress. Further studies are required to determine the exact mechanism of action of the compound and its efficacy in various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-aminobenzenesulfonamide and acetic anhydride in the presence of a catalyst. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 60%.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13(23)21-16-8-10-17(11-9-16)26(24,25)22-19-12-7-15-6-5-14-3-2-4-18(19)20(14)15/h2-4,7-12,22H,5-6H2,1H3,(H,21,23) |
Clé InChI |
IUSYXTIORNXTGL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

